N'-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide is a chemical compound characterized by its unique triazine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with N,N-dimethylmethanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-N-(5,6-Dimethyl-1,2,4-triazin-3-yl)-1-N,4-N-dimethylcyclohexane-1,4-diamine
- 1-N-(5,6-Dimethyl-1,2,4-triazin-3-yl)-1-N-methylcyclohexane-1,2-diamine
- 2-Carbamothioyl-N-(5,6-Dimethyl-1,2,4-triazin-3-yl)-2-ethylbutanamide
Uniqueness
N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide is unique due to its specific triazine ring structure and the presence of dimethylmethanimidamide. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61139-93-3 |
---|---|
Molekularformel |
C8H13N5 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N'-(5,6-dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H13N5/c1-6-7(2)11-12-8(10-6)9-5-13(3)4/h5H,1-4H3 |
InChI-Schlüssel |
BXGPRDXMMUNRJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NC(=N1)N=CN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.